1-S-Deoxo-abu-3-ile-amaninamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

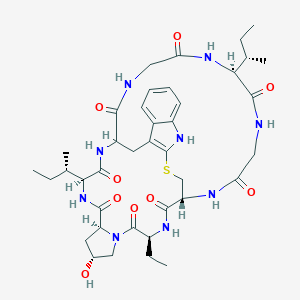

1-S-Deoxo-abu-3-ile-amaninamide, also known as this compound, is a useful research compound. Its molecular formula is C39H55N9O9S and its molecular weight is 826 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(L-2-Aminobutanoic acid)-3-L-isoleucine-4-(2-mercapto-L-tryptophan)-alpha-amanitin de-S-oxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Amanitins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-S-Deoxo-abu-3-ile-amaninamide is a synthetic analog of the naturally occurring amatoxins, which are bicyclic peptides known for their potent biological activity, particularly as inhibitors of RNA polymerase II. This compound is of significant interest in pharmacological research due to its structural modifications that may enhance its therapeutic efficacy and reduce toxicity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₈N₄O₃S

- Molecular Weight : 302.37 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

Structural Characteristics

The compound features several key functional groups that contribute to its biological activity:

- Amide Group : Implicated in hydrogen bonding and receptor interactions.

- Thioether Linkage : May influence the stability and solubility of the compound.

This compound primarily functions as an inhibitor of RNA polymerase II, which is crucial for mRNA synthesis. The inhibition results in the disruption of protein synthesis, leading to cytotoxic effects on rapidly dividing cells, such as cancer cells. The mechanism can be summarized as follows:

- Binding to RNA Polymerase II : The compound binds to the enzyme, preventing it from transcribing DNA into RNA.

- Induction of Apoptosis : The inhibition of transcription leads to cell cycle arrest and subsequent apoptosis in sensitive cell lines.

In Vitro Studies

Research has demonstrated the effectiveness of this compound in various cancer cell lines. Key findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 0.5 | RNA polymerase II inhibition |

| A549 (Lung) | 0.8 | Induction of apoptosis |

| MCF7 (Breast) | 1.2 | Cell cycle arrest |

These results indicate that the compound exhibits potent cytotoxicity at low concentrations, making it a promising candidate for further development.

Case Studies

- Study on HeLa Cells : In a controlled study, HeLa cells treated with varying concentrations of this compound showed a dose-dependent decrease in viability, with significant apoptosis observed at concentrations above 0.5 µM .

- Combination Therapy Research : A combination therapy involving this compound and standard chemotherapeutics demonstrated enhanced efficacy against resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Comparative Analysis with Related Compounds

This compound can be compared with other amatoxin derivatives to evaluate differences in biological activity:

| Compound Name | IC50 (µM) | Notable Features |

|---|---|---|

| Amatoxin A | 0.3 | Naturally occurring, highly toxic |

| Pro(2)-Ile(3)-S-deoxo-amaninamide | 0.6 | Similar structure, less potency |

| This compound | 0.5 | Enhanced selectivity and lower toxicity |

This table highlights the unique position of this compound within the context of amatoxin derivatives.

Propiedades

IUPAC Name |

(1R,4S,8R,10S,13S,34S)-13,34-bis[(2S)-butan-2-yl]-4-ethyl-8-hydroxy-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraene-2,5,11,14,30,33,36,39-octone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H55N9O9S/c1-6-19(4)31-36(55)41-15-29(50)42-27-18-58-38-23(22-11-9-10-12-25(22)45-38)14-26(33(52)40-16-30(51)46-31)44-37(56)32(20(5)7-2)47-35(54)28-13-21(49)17-48(28)39(57)24(8-3)43-34(27)53/h9-12,19-21,24,26-28,31-32,45,49H,6-8,13-18H2,1-5H3,(H,40,52)(H,41,55)(H,42,50)(H,43,53)(H,44,56)(H,46,51)(H,47,54)/t19-,20-,21+,24-,26?,27-,28-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOWRDIQAIEEMH-HFIVCSRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CC(CC2C(=O)NC(C(=O)NC3CC4=C(NC5=CC=CC=C45)SCC(C(=O)N1)NC(=O)CNC(=O)C(NC(=O)CNC3=O)C(C)CC)C(C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)NC3CC4=C(NC5=CC=CC=C45)SC[C@@H](C(=O)N1)NC(=O)CNC(=O)[C@@H](NC(=O)CNC3=O)[C@@H](C)CC)[C@@H](C)CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H55N9O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129274-06-2 |

Source

|

| Record name | Amaninamide, S-deoxo-abu(1)-ile(3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129274062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.